(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol
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Overview
Description
(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol is a heterocyclic compound that features a unique structure combining a benzoimidazole and oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate in chloroform, followed by intramolecular cyclization to form the oxazine ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the hydrogenated compound.
Substitution: The major products are the substituted derivatives, such as amino or thiol-substituted compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and antiviral properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares the oxazine ring structure but lacks the imidazole moiety.
Imidazole-containing compounds: These compounds share the imidazole ring structure but differ in the substituents attached to the ring.
Uniqueness
(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol is unique due to its combined benzoimidazole and oxazine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
(7-bromo-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)methanol |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-1-2-9-10(3-7)16-6-11-13-8(5-15)4-14(9)11/h1-4,15H,5-6H2 |
InChI Key |
XYYOZQSFTGONKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=CN2C3=C(O1)C=C(C=C3)Br)CO |
Origin of Product |
United States |
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